molecular formula C22H24F3N3O3S2 B2650302 N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851806-49-0

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2650302
CAS No.: 851806-49-0
M. Wt: 499.57
InChI Key: UDDWZWCICZSOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, the benzylthio group, and the trifluoromethyl group would all contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions, or it could undergo displacement reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound quite polar and therefore soluble in polar solvents . The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide, for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities and showed promising results without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Biological Activities

  • Research into azole-containing sulfonamides, including imidazole derivatives, evaluated these compounds as anticandidal agents. While the study does not directly mention the specific compound , it highlights the broader context of sulfonamide derivatives in antimicrobial applications (Qandil et al., 2008).

  • Another investigation synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, which share a core structural motif with the target compound. These bases showed inhibitory effects on various enzyme activities, offering insights into the potential biochemical applications of sulfonamide derivatives (Alyar et al., 2019).

  • Benzenesulfonamide derivatives incorporating selenazoles were studied for their inhibitory activity against several bacterial carbonic anhydrases. This research indicates the antimicrobial potential of sulfonamide compounds in developing new antibacterials (Angeli et al., 2018).

Anticancer Potential

  • Exploration of benzenesulfonamide-bearing imidazole derivatives assessed their cytotoxicity against human triple-negative breast cancer and human malignant melanoma cell lines. This study showcases the anticancer potential of imidazole and sulfonamide derivatives, aligning with the broader interest in the target compound for therapeutic applications (Balandis et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many sulfonamide derivatives act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria, which is why they are often used as antibiotics .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy in clinical trials .

Properties

IUPAC Name

N,N-diethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-11-7-17(8-12-19)20(29)28-14-13-26-21(28)32-15-16-5-9-18(10-6-16)22(23,24)25/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWZWCICZSOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.